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molecular formula C10H8BrF3N2O3 B8423107 N-[2-(4-bromo-2-nitrophenyl)ethyl]-2,2,2-trifluoroacetamide

N-[2-(4-bromo-2-nitrophenyl)ethyl]-2,2,2-trifluoroacetamide

Cat. No. B8423107
M. Wt: 341.08 g/mol
InChI Key: NZSQJZKPWFSXQW-UHFFFAOYSA-N
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Patent
US07022689B2

Procedure details

To a stirred solution of 23.89 g of N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide in 200 mL of acetonitrile was added in one portion 13.87 g of nitronium tetrafluoroborate under ice-cooling. After the mixture was stirred at room temperature for 15 minutes, to the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: ethyl acetate-hexane) to give 11.03 g of N-[2-(4-bromo-2-nitrophenyl)ethyl]-2,2,2-trifluoroacetamide.
Quantity
23.89 g
Type
reactant
Reaction Step One
Quantity
13.87 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH:10][C:11](=[O:16])[C:12]([F:15])([F:14])[F:13])=[CH:4][CH:3]=1.O.F[B-](F)(F)F.[O:23]=[N+:24]=[O:25]>C(#N)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][NH:10][C:11](=[O:16])[C:12]([F:14])([F:15])[F:13])=[C:6]([N+:24]([O-:25])=[O:23])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
23.89 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCNC(C(F)(F)F)=O
Name
Quantity
13.87 g
Type
reactant
Smiles
F[B-](F)(F)F.O=[N+]=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred at room temperature for 15 minutes, to the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (eluent: ethyl acetate-hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CCNC(C(F)(F)F)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.03 g
YIELD: CALCULATEDPERCENTYIELD 40.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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